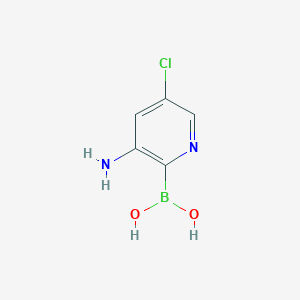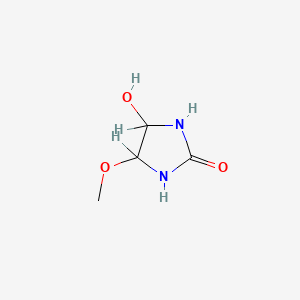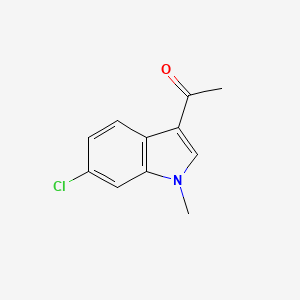
3-Amino-5-chloropyridin-2-ylboronic acid
Vue d'ensemble
Description
3-Amino-5-chloropyridin-2-ylboronic acid is a boronic acid derivative that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of an amino group at the third position, a chlorine atom at the fifth position, and a boronic acid group at the second position of the pyridine ring. The unique structural features of this compound make it a valuable intermediate in various chemical synthesis processes, particularly in the pharmaceutical industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-chloropyridin-2-ylboronic acid typically involves the following steps:
Starting Material: The synthesis begins with 3-Amino-5-chloropyridine as the starting material.
Reaction Conditions: The reaction is typically carried out under mild conditions, with temperatures ranging from room temperature to 100°C, and in the presence of solvents such as ethanol or water.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-5-chloropyridin-2-ylboronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The amino and chlorine groups on the pyridine ring make it susceptible to nucleophilic substitution reactions.
Coupling Reactions: The boronic acid group allows for Suzuki-Miyaura coupling reactions, which are widely used to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can also undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized pyridine derivatives, while coupling reactions can produce biaryl compounds .
Applications De Recherche Scientifique
3-Amino-5-chloropyridin-2-ylboronic acid has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3-Amino-5-chloropyridin-2-ylboronic acid is primarily related to its ability to form stable complexes with various biological targets. The boronic acid group can interact with enzymes and proteins, inhibiting their activity. This interaction often involves the formation of reversible covalent bonds with active site residues, such as serine or threonine . The amino and chlorine groups on the pyridine ring further modulate the compound’s reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-Amino-5-chloropyridin-2-ylboronic acid include:
2-Amino-5-chloropyridine: Lacks the boronic acid group but shares the amino and chlorine substituents.
3-Amino-2-pyridinylboronic acid: Similar boronic acid functionality but different substitution pattern on the pyridine ring.
5-Chloro-2-pyridinylboronic acid: Contains the boronic acid and chlorine groups but lacks the amino group.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct reactivity and binding properties. The presence of both amino and boronic acid groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research and industry .
Propriétés
IUPAC Name |
(3-amino-5-chloropyridin-2-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BClN2O2/c7-3-1-4(8)5(6(10)11)9-2-3/h1-2,10-11H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMQBKEZDGSJLIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=N1)Cl)N)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801258834 | |
| Record name | B-(3-Amino-5-chloro-2-pyridinyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801258834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
948593-64-4 | |
| Record name | B-(3-Amino-5-chloro-2-pyridinyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=948593-64-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-(3-Amino-5-chloro-2-pyridinyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801258834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chlorothieno[3,2-b]pyridine](/img/structure/B3361939.png)
![Thieno[3,2-c]pyridin-2-amine](/img/structure/B3361946.png)

![6H,7H-[1,4]Dioxino[2,3-c]pyridazine-3-carbaldehyde](/img/structure/B3361957.png)



![3H-benzo[e]benzimidazol-2-amine](/img/structure/B3362002.png)





